molecular formula C9H11NO2 B194977 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione CAS No. 5057-12-5

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Cat. No.: B194977
CAS No.: 5057-12-5
M. Wt: 165.19 g/mol
InChI Key: KNRFNTVMEIIKEB-UHFFFAOYSA-N
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Description

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amines and diketones: This method involves the reaction of an amine with a diketone under acidic or basic conditions to form the desired heterocyclic ring.

    Reduction of quinoline derivatives: Quinoline derivatives can be reduced using hydrogenation or other reducing agents to yield the tetrahydroquinoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but without the tetrahydro and dione functionalities.

    Isoquinoline: An isomeric form with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline without the dione group.

Uniqueness

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is unique due to its specific combination of tetrahydro and dione functionalities, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRFNTVMEIIKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC(=O)N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198591
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5057-12-5
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5057-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802Y8T7U1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.00 g (0.675 mol) of 1-amino-cyclohexen-3-one and 65.65 g (1.35×0.675 mol) of acrylic acid are stirred for 3 hours under nitrogen in an oil bath heated to 180° C. The mixture is cooled and recrystallised from 1000 ml of methanol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65.65 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper describes a novel method for synthesizing 7,7-dimethyl-1,4-diaryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-diones. The reaction utilizes 3-arylamino-5,5-dimethylcyclohex-2-enones, aromatic aldehydes, and Meldrum's acid in an ionic liquid medium []. This method is advantageous due to its neutral reaction conditions, high yields, simple work-up procedure, and environmentally benign nature compared to other existing methods.

Q2: How were the synthesized 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione derivatives characterized?

A2: The synthesized compounds were characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and elemental analysis []. These techniques allowed researchers to confirm the structures and purities of the synthesized derivatives.

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